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Introduction
PARAPLAST PLUS® is a premium embedding medium composed of a refined mixture of

highly purified paraffin and plastic polymers, with the addition of a small percentage of Dimethyl

Sulfoxide (DMSO) (0.8%).[1][2][3][4] This unique formulation is designed to provide rapid and

thorough infiltration of tissues, particularly large or dense specimens, which can be challenging

to process with standard paraffin.[1][2][4] The inclusion of DMSO enhances the penetration of

the embedding medium, facilitating the production of high-quality, wrinkle-free sections as thin

as 2 to 4 micrometers.[1][2][5] PARAPLAST PLUS® has a melting point of approximately 56-

57°C.[1][2][6] These application notes provide a detailed, step-by-step guide to the successful

embedding of biological tissues using PARAPLAST PLUS®.

Experimental Protocols
The process of embedding tissue in PARAPLAST PLUS® involves a sequential series of

steps: fixation, dehydration, clearing, infiltration, and finally, embedding. Each step is critical for

preserving tissue morphology and ensuring optimal sectioning quality.

Tissue Fixation
Proper fixation is the cornerstone of high-quality histological preparations. The choice of fixative

and fixation time depends on the tissue type and the specific research application.
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Recommended Fixatives: 10% Neutral Buffered Formalin (NBF) is the most common fixative

for routine histology.[7] Other fixatives like Bouin's fluid can be used for delicate tissues.[7]

Procedure:

Immediately immerse the freshly dissected tissue in a volume of fixative that is at least 10-

20 times the volume of the tissue.

Ensure the tissue thickness is appropriate for fixative penetration (typically no more than 5

mm).

Fixation time can range from 6 to 48 hours depending on the tissue size and density.[7]

For some applications, overnight fixation at 4°C is recommended.[8]

Dehydration
Dehydration involves the removal of water from the fixed tissue, which is essential for

subsequent infiltration with the non-aqueous PARAPLAST PLUS®. This is typically achieved

using a graded series of ethanol.

Procedure: A typical dehydration schedule is outlined in the table below. The tissue is moved

through a series of increasing ethanol concentrations.

Step Reagent Time Temperature

1 70% Ethanol 30-60 minutes Room Temperature

2 80% Ethanol 30-60 minutes Room Temperature

3 90% Ethanol 30-60 minutes Room Temperature

4 95% Ethanol
2 changes, 30-60

minutes each
Room Temperature

5 100% Ethanol
3 changes, 30-60

minutes each
Room Temperature

Note: For delicate tissues, a more gradual dehydration series starting from 30% or 50% ethanol

may be beneficial.[8]
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Clearing
The clearing step removes the dehydrating agent (ethanol) and replaces it with a substance

that is miscible with both ethanol and the embedding medium. Xylene is a traditional clearing

agent, but less toxic alternatives are available and recommended.

Recommended Clearing Agents:

Xylene: A highly effective clearing agent.

Histo-Clear®: A d-Limonene based xylene substitute that is less toxic and can improve

tissue sectioning by leaving tissues less hard and brittle.[1]

Procedure: The tissue is passed through a series of clearing agent solutions to ensure

complete removal of ethanol.

Step Reagent Time Temperature

1
75% Ethanol / 25%

Clearing Agent
60 minutes Room Temperature

2
50% Ethanol / 50%

Clearing Agent
60 minutes Room Temperature

3
25% Ethanol / 75%

Clearing Agent
60 minutes Room Temperature

4 100% Clearing Agent
2 changes, 60

minutes each
Room Temperature

Infiltration with PARAPLAST PLUS®
Infiltration is the process of replacing the clearing agent with molten PARAPLAST PLUS®. The

DMSO in PARAPLAST PLUS® helps to accelerate this process.

Procedure:

Melt the PARAPLAST PLUS® pellets in a paraffin oven set to 56-58°C.[8] Avoid heating

above 62°C as it can impair sectioning quality.[9]
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Gradually introduce the PARAPLAST PLUS® to the tissue.

Step Reagent Time Temperature

1

50% Clearing Agent /

50% PARAPLAST

PLUS®

60 minutes 56-58°C

2
100% PARAPLAST

PLUS®

2-3 changes, 60-120

minutes each
56-58°C

3
100% PARAPLAST

PLUS® (Final)
Overnight 56-58°C

For dense or large tissues, an extended infiltration time may be necessary. Some protocols

suggest adding Paraplast chips directly to the clearing agent and allowing for a gradual

increase in wax concentration.[8][10]

Embedding and Blocking
The final step is to orient the infiltrated tissue in a mold filled with molten PARAPLAST PLUS®

and allow it to solidify into a block that can be sectioned on a microtome.

Procedure:

Pre-warm embedding molds and forceps on a hot plate or in the paraffin oven.

Dispense a small amount of molten PARAPLAST PLUS® into the bottom of the mold.

Using warmed forceps, carefully transfer the infiltrated tissue from the processing cassette

to the mold.

Orient the tissue in the desired plane for sectioning.

Carefully fill the remainder of the mold with molten PARAPLAST PLUS®, ensuring there

are no air bubbles trapped around the tissue.

Place the cassette base on top of the mold.
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Transfer the filled mold to a cold plate or a chilled surface (e.g., an ice bath) to solidify.[8]

[9] Rapid and even cooling is crucial for creating a uniform block and preventing

crystallization of the wax.

Experimental Workflow Diagram
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Caption: Workflow for tissue embedding with PARAPLAST PLUS®.

Data Presentation
Summary of Processing Times and Temperatures

Stage Reagent(s)
Typical Time per

Step
Temperature

Fixation
10% Neutral Buffered

Formalin
6 - 48 hours

Room Temperature or

4°C

Dehydration
Graded Ethanol

Series (70%-100%)
30 - 60 minutes Room Temperature

Clearing
Xylene or Xylene

Substitute
60 minutes Room Temperature

Infiltration PARAPLAST PLUS®
60 - 120 minutes

(multiple changes)
56 - 58°C

Embedding PARAPLAST PLUS®
Variable (until

solidified)
Cool to Solidify
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Problem Possible Cause Solution

Brittle/Hard Tissue

Over-dehydration or prolonged

exposure to high

temperatures.

Reduce the time in higher

concentrations of ethanol and

in the paraffin oven. Use a

lower melting point wax if

necessary.

Mushy/Soft Tissue
Incomplete dehydration or

clearing.

Ensure adequate time in each

dehydration and clearing step.

Use fresh reagents.

Wrinkled Sections
Incomplete infiltration;

improper cooling of the block.

Increase infiltration time and

ensure multiple changes of

fresh PARAPLAST PLUS®.

Cool the block rapidly and

evenly.

Separation of Wax from Tissue
Incomplete dehydration or

clearing; residual solvent.

Ensure thorough processing in

all steps. Consider a final

clearing step with a fresh

change of agent before

infiltration.

Crystalline Wax Block Slow or uneven cooling.

Cool the block quickly on a

cold plate or in an ice water

bath.

For further assistance or to report any issues, please refer to the manufacturer's safety data

sheet (SDS) and technical documentation.[11][12]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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essential and advanced chemicals, empowering
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and industry.
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Phone: (601) 213-4426
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